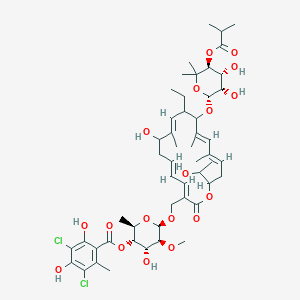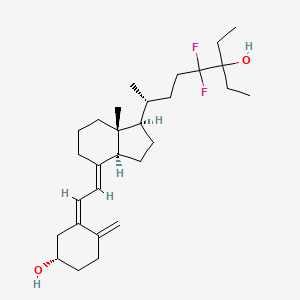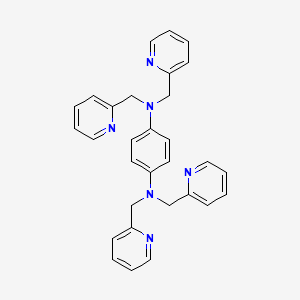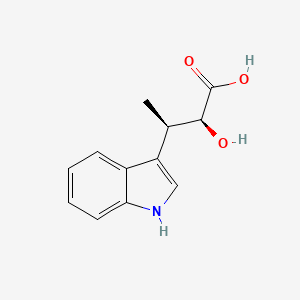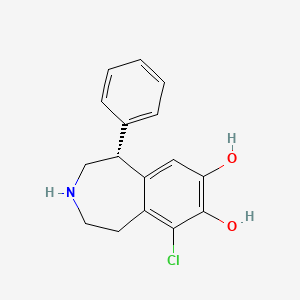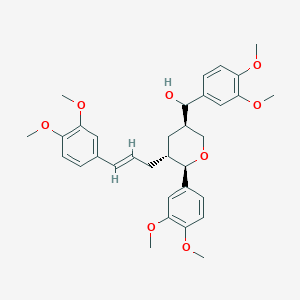
Morinol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morinol B is a natural product found in Morina chinensis with data available.
Scientific Research Applications
Novel Carbon Skeleton and Cytokine Inhibition
Morinol B is a sesquineolignan with a unique carbon skeleton, first identified in the roots of the Chinese medicinal herb Morina chinensis. It has been noted for its strong inhibitory effects on cytokine production, suggesting potential therapeutic applications in inflammation and immune response modulation (Su, Takaishi, & Kusumi, 1999).
Antimicrobial Properties
This compound, particularly its stereoisomer (−)-morinol B, exhibits significant antifungal activity against Alternaria alternata. It has also demonstrated antibacterial effects against gram-positive bacteria, including Bacillus subtilis and Listeria denitrificans, highlighting its potential as an antimicrobial agent (Akiyama et al., 2009).
Stereoselective Synthesis and Structure-Activity Relationship
Research on the synthetic pathways and stereochemistry of this compound has been conducted, providing insights into its molecular structure and potential avenues for enhancing its biological activity. This includes studies on the relationship between its structure and antimicrobial activity, aiding in the development of more effective derivatives (Yamauchi & Uno, 2003).
properties
Molecular Formula |
C33H40O8 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[(3R,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol |
InChI |
InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25-,32?,33-/m1/s1 |
InChI Key |
DHPIOVHVFXYRTA-DNSQPKCISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
synonyms |
morinol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)
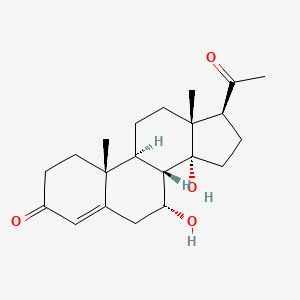

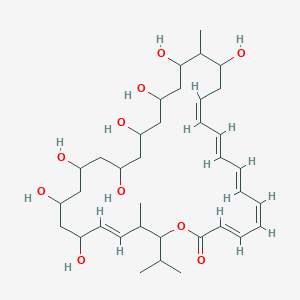
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)

